N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537135
InChI: InChI=1S/C11H17N3.ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;/h1-3,6,10,12,14H,4-5,7-9H2;1H
SMILES:
Molecular Formula: C11H18ClN3
Molecular Weight: 227.73 g/mol

N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC16537135

Molecular Formula: C11H18ClN3

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride -

Specification

Molecular Formula C11H18ClN3
Molecular Weight 227.73 g/mol
IUPAC Name N-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C11H17N3.ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;/h1-3,6,10,12,14H,4-5,7-9H2;1H
Standard InChI Key XLSLZDVQUYIDIR-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1NCC2=CC=CC=N2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride consists of a piperidine core substituted at the 4-position with an amine group and at the 1-position with a pyridin-2-ylmethyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number252578-06-6
Molecular FormulaC11H18ClN3\text{C}_{11}\text{H}_{18}\text{ClN}_3
Molecular Weight227.73 g/mol
DensityNot Available
Boiling/Melting PointsNot Available

The pyridine ring contributes aromaticity and hydrogen-bonding capabilities, while the piperidine moiety introduces conformational flexibility critical for target engagement .

Synthesis and Preparation

Industrial-Scale Challenges

Scaling production requires optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Continuous flow reactors could enhance yield, but no industrial data specific to this compound is available .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Pyridine Position: Pyridin-2-yl substitution (vs. 3- or 4-) optimizes steric and electronic interactions, as seen in CDK4/6 inhibitors .

  • Piperidine N-Methylation: Increases lipophilicity, potentially enhancing blood-brain barrier penetration .

Table 2: Comparative SAR of Analogous Compounds

CompoundModificationCDK4 KiK_i (nM)Antiproliferative GI₅₀ (nM)
78Cyclopentyl-thiazole123
83Isopropyl-thiazole4209
PalbociclibPyridopyrimidine1140

Data adapted from J. Med. Chem. (2017) .

Physicochemical and Pharmacokinetic Profile

Metabolic Considerations

Piperidine derivatives often undergo hepatic CYP450 metabolism. N-Methylation (as in related compounds) slows degradation, suggesting similar metabolic pathways .

Future Directions and Research Gaps

  • Synthesis Optimization: Develop scalable, high-yield routes.

  • Target Identification: Screen against kinase libraries to identify primary targets.

  • Preclinical Testing: Evaluate efficacy in murine cancer models.

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